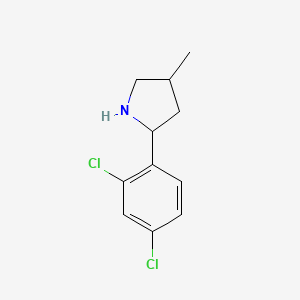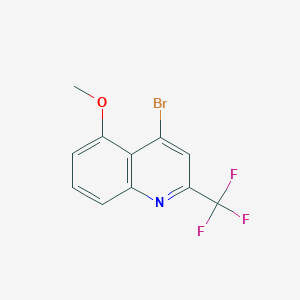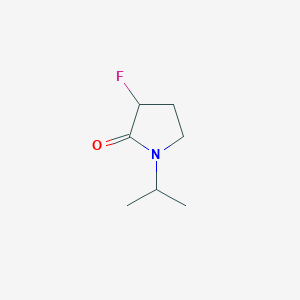
3-Fluoro-1-isopropylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-1-isopropylpyrrolidin-2-one is a fluorinated pyrrolidinone derivative Pyrrolidinones are five-membered lactams that are widely recognized for their versatile reactivity and significant biological activities
Méthodes De Préparation
The synthesis of 3-Fluoro-1-isopropylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective fluorination of pyrrolidinone derivatives. This process typically includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial production methods often involve the large-scale synthesis of fluorinated pyrrolidinones using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance the efficiency of the fluorination reaction .
Analyse Des Réactions Chimiques
3-Fluoro-1-isopropylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-Fluoro-1-isopropylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Fluorinated pyrrolidinones are investigated for their potential therapeutic applications, including as antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of 3-Fluoro-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparaison Avec Des Composés Similaires
3-Fluoro-1-isopropylpyrrolidin-2-one can be compared with other similar compounds, such as:
3-Fluoropyrrolidin-2-one: Lacks the isopropyl group, resulting in different reactivity and biological activity.
1-Isopropylpyrrolidin-2-one: Lacks the fluorine atom, leading to reduced chemical stability and reactivity.
3-Chloro-1-isopropylpyrrolidin-2-one: Substitutes chlorine for fluorine, which can alter the compound’s electronic properties and reactivity
The uniqueness of this compound lies in the combined presence of the fluorine atom and the isopropyl group, which enhances its chemical properties and broadens its range of applications.
Propriétés
Formule moléculaire |
C7H12FNO |
|---|---|
Poids moléculaire |
145.17 g/mol |
Nom IUPAC |
3-fluoro-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C7H12FNO/c1-5(2)9-4-3-6(8)7(9)10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
PGCAYPJPICQULU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC(C1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


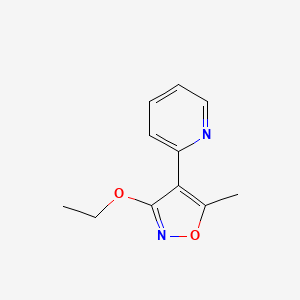
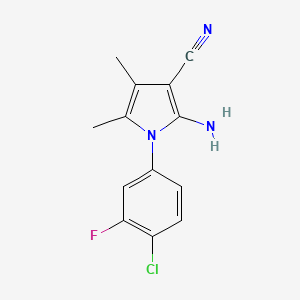

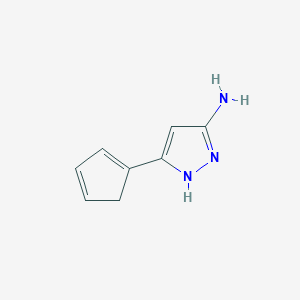
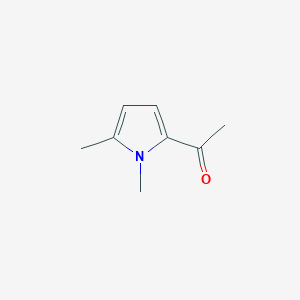
![(1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B15206755.png)


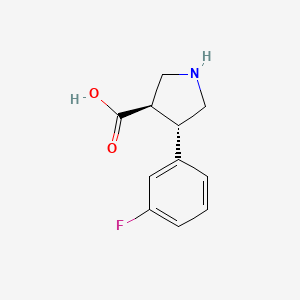
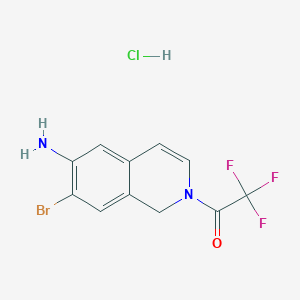
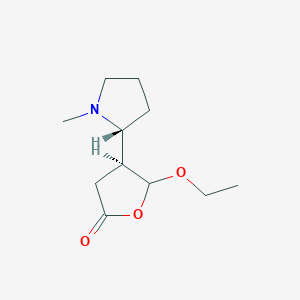
![N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B15206800.png)
